An In-depth Technical Guide to Carbazamidine Monohydrochloride (Aminoguanidine Hydrochloride) in Research
An In-depth Technical Guide to Carbazamidine Monohydrochloride (Aminoguanidine Hydrochloride) in Research
Abstract
Carbazamidine monohydrochloride, more commonly known in the scientific community as aminoguanidine hydrochloride or pimagedine, is a small molecule with a rich history in biomedical research. Initially investigated for its therapeutic potential in diabetic complications, its utility in the laboratory has been defined by its distinct biochemical activities. This guide provides an in-depth exploration of aminoguanidine's core applications in research, focusing on its mechanisms of action, practical experimental protocols, and its role as a synthetic building block. We will delve into its function as a selective inhibitor of inducible nitric oxide synthase (iNOS), a potent scavenger of precursors to Advanced Glycation End-products (AGEs), and a versatile reagent in heterocyclic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Introduction: Unveiling the Multifaceted Nature of Aminoguanidine
Aminoguanidine (AG) is a hydrazine derivative of guanidine, supplied as a stable hydrochloride salt. Its structure is deceptively simple, yet it confers a potent nucleophilicity that is central to its primary mechanisms of action. While its journey as a clinical candidate for diabetic nephropathy was ultimately halted due to safety and efficacy concerns, these very investigations illuminated its powerful biochemical properties, securing its place as a valuable tool in preclinical research.[1][2]
The research applications of aminoguanidine hydrochloride are principally centered around three distinct areas:
-
Enzyme Inhibition: Primarily as a selective, mechanism-based inhibitor of inducible nitric oxide synthase (iNOS or NOS2).[3][4]
-
Glycobiology: As a powerful inhibitor of Advanced Glycation End-product (AGE) formation.[5][6]
-
Synthetic Chemistry: As a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, particularly triazoles.[7][8]
This guide will dissect each of these applications, providing the foundational theory, mechanistic insights, and actionable protocols to empower researchers in their experimental design.
Aminoguanidine as a Selective iNOS Inhibitor
The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory and pathophysiological processes in numerous diseases.[9] Unlike the constitutive isoforms (nNOS and eNOS), which produce transient, low levels of NO for signaling, iNOS can generate large, sustained fluxes of NO that contribute to cellular stress and tissue damage. The ability to selectively inhibit iNOS without affecting the critical functions of the constitutive isoforms is a significant goal in pharmacology. Aminoguanidine has been identified as one of the first compounds to exhibit this valuable selectivity.[3][4]
Mechanism of iNOS Inhibition
Aminoguanidine is a mechanism-based inactivator, or "suicide inhibitor," of all NOS isoforms, but it displays a marked preference for iNOS.[10][11] Its mechanism involves being processed by the enzyme as if it were the natural substrate, L-arginine. This catalytic turnover leads to the formation of a reactive species that covalently modifies the enzyme, causing irreversible inactivation.[10][12]
The inactivation process requires the full catalytic machinery to be active, needing the presence of co-factors such as Ca²⁺, calmodulin, NADPH, and tetrahydrobiopterin.[10] Studies have shown that this inactivation proceeds through multiple pathways, including covalent modification of both the iNOS protein and the heme prosthetic group at the active site, without destroying the porphyrin ring itself.[12][13] This contrasts with some other inhibitors that cause complete heme destruction.[12] The selectivity for iNOS over eNOS and nNOS is crucial, as it allows researchers to probe the specific contributions of inducible NO production in disease models.[4]
Diagram: Mechanism of Nitric Oxide Synthase (NOS) Action and Inhibition
The following diagram illustrates the normal catalytic cycle of NOS and the point of intervention for inhibitors like Aminoguanidine.
Caption: Workflow of NOS catalysis and mechanism-based inactivation by Aminoguanidine.
Quantitative Data: Inhibitory Potency
The selectivity of aminoguanidine for iNOS is a key feature for its use in research. While it can inhibit all isoforms, its potency is significantly greater for the inducible form.
| Enzyme Target | Species | IC50 / Ki Value | Notes | Reference(s) |
| Inducible NOS (iNOS) | Mouse | IC50: 2.1 µM | In-vitro enzyme assay. | [14] |
| Inducible NOS (iNOS) | Rat | - | Aminoguanidine is >50-fold more effective against iNOS than eNOS or nNOS. | [4] |
| Neuronal NOS (nNOS) | Rat | - | Shows significantly lower potency compared to iNOS. | [11][14] |
| Endothelial NOS (eNOS) | Bovine | - | Shows significantly lower potency compared to iNOS. | [14] |
| Diamine Oxidase (DAO) | Rat | - | Potent inhibitor; enhances adaptive response to intestinal resection by blocking putrescine degradation. | [15] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocol: Inhibition of iNOS in Cell Culture
This protocol provides a general framework for inhibiting cytokine-induced NO production in a macrophage cell line (e.g., RAW 264.7) using aminoguanidine hydrochloride.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction
-
Aminoguanidine Hydrochloride (CAS 1937-19-5), sterile stock solution (e.g., 100 mM in sterile PBS or culture medium)
-
Griess Reagent Kit for nitrite measurement
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (24- or 96-well)
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of ~2.5 x 10⁵ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Pre-treatment with Inhibitor: The next day, remove the culture medium. Add fresh medium containing the desired concentrations of aminoguanidine hydrochloride. A typical concentration range to test is 10 µM to 1 mM.[16] Include a "vehicle control" well that receives medium with the same volume of vehicle (e.g., PBS) used for the highest concentration of aminoguanidine. Incubate for 1-2 hours.
-
iNOS Induction: To the aminoguanidine-containing wells, add the inducing agents. A common combination is LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 50 U/mL).[17] Also, prepare the following controls:
-
Negative Control: Cells with medium only (no aminoguanidine, no inducers).
-
Positive Control: Cells with inducers (LPS + IFN-γ) but no aminoguanidine.
-
-
Incubation: Return the plate to the incubator for 24 hours. This allows for iNOS expression and subsequent NO production.
-
Nitrite Measurement: Nitric oxide is unstable and rapidly oxidizes to nitrite (NO₂⁻) in aqueous culture medium. The concentration of nitrite is therefore used as a proxy for NO production.
-
Carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Use the Griess Reagent Kit to measure the nitrite concentration according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided nitrite standards.
-
Calculate the nitrite concentration in each sample.
-
Normalize the results to the positive control (100% NO production) and express the inhibition as a percentage.
-
Optionally, perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed reduction in nitrite is due to iNOS inhibition and not cytotoxicity.[18]
-
Aminoguanidine as an Inhibitor of Advanced Glycation End-products (AGEs)
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[19] This process, known as the Maillard reaction, is accelerated under hyperglycemic conditions and contributes to the long-term complications of diabetes, such as nephropathy, retinopathy, and neuropathy.[2][20] Aminoguanidine was the prototype therapeutic agent developed to combat AGE formation.[6]
Mechanism of AGE Inhibition
The primary mechanism by which aminoguanidine inhibits AGE formation is through its action as a potent scavenger of reactive dicarbonyl species.[6][21] The Maillard reaction proceeds through several stages. After the initial formation of a Schiff base and its rearrangement to an Amadori product, subsequent degradation reactions produce highly reactive α-dicarbonyls like glyoxal, methylglyoxal, and 3-deoxyglucosone (3-DG).[5] These dicarbonyls are potent cross-linking agents that rapidly react with proteins to form irreversible AGEs.
Aminoguanidine, with its nucleophilic hydrazine group, reacts swiftly with these dicarbonyl intermediates, trapping them and converting them into stable, less reactive substituted 3-amino-1,2,4-triazine derivatives.[6] This effectively diverts the reactive carbonyls away from their protein targets, preventing the final cross-linking and AGE formation steps.[5][22]
Diagram: Inhibition of Advanced Glycation End-product (AGE) Formation
This diagram outlines the Maillard reaction and the trapping mechanism of Aminoguanidine.
Caption: Aminoguanidine traps reactive dicarbonyls, preventing protein cross-linking and AGE formation.
Experimental Protocol: In Vitro AGE Inhibition Assay (BSA-Glucose Model)
This protocol describes a common in vitro method to assess the anti-glycation activity of aminoguanidine by measuring the fluorescence of AGEs formed from the incubation of bovine serum albumin (BSA) and glucose.
Materials:
-
Bovine Serum Albumin (BSA), fatty-acid free
-
D-Glucose
-
Aminoguanidine Hydrochloride
-
Phosphate buffer (0.1 M, pH 7.4) containing sodium azide (0.02%) to prevent microbial growth
-
Spectrofluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of BSA (e.g., 50 mg/mL) in the phosphate buffer.
-
Prepare a stock solution of D-Glucose (e.g., 1 M) in the phosphate buffer.
-
Prepare a stock solution of Aminoguanidine Hydrochloride (e.g., 100 mM) in the phosphate buffer.
-
-
Reaction Setup: In sterile microcentrifuge tubes, set up the following reaction mixtures (example volumes for a 1 mL final reaction):
-
Control (BSA only): 200 µL BSA stock + 800 µL buffer.
-
Glycated Control (BSA + Glucose): 200 µL BSA stock + 500 µL Glucose stock + 300 µL buffer. (Final concentrations: 10 mg/mL BSA, 500 mM Glucose).
-
Test Sample (BSA + Glucose + AG): 200 µL BSA stock + 500 µL Glucose stock + 100 µL Aminoguanidine stock (for 10 mM final) + 200 µL buffer. Prepare a range of aminoguanidine concentrations to determine dose-dependency.[23]
-
-
Incubation: Cap the tubes securely and incubate them in the dark at 37°C for an extended period, typically 1 to 5 weeks. The formation of AGEs is a slow process.[23]
-
Fluorescence Measurement:
-
After the incubation period, briefly centrifuge the tubes to pellet any precipitate.
-
Dilute an aliquot of the supernatant from each tube with phosphate buffer if necessary.
-
Measure the fluorescence intensity using a spectrofluorometer. The characteristic fluorescence of many AGEs is measured with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
Subtract the fluorescence of the "Control (BSA only)" sample from all other readings to correct for background fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each aminoguanidine concentration using the following formula: % Inhibition = [1 - (Fluorescence of Test Sample / Fluorescence of Glycated Control)] x 100
-
Plot the % inhibition against the concentration of aminoguanidine to generate a dose-response curve.
-
Aminoguanidine in Synthetic Chemistry
Beyond its role as an inhibitor, aminoguanidine hydrochloride is a valuable and versatile starting material for the synthesis of nitrogen-rich heterocyclic compounds. Its unique structure, featuring both a guanidine and a hydrazine moiety, provides multiple reactive sites for cyclization reactions.[21]
Synthesis of 3-Amino-1,2,4-Triazoles
One of the most common applications of aminoguanidine in organic synthesis is the preparation of 3-amino-1,2,4-triazole derivatives. These structures are important scaffolds in medicinal chemistry and materials science. The classical synthesis involves the acylation of aminoguanidine with a carboxylic acid or its derivative, followed by a cyclization step.[8]
General Reaction Scheme: The reaction typically proceeds by the condensation of a carboxylic acid with aminoguanidine under acidic conditions and heat. The initially formed N-acyl aminoguanidine intermediate undergoes intramolecular cyclization with the loss of water to form the stable 1,2,4-triazole ring.
Experimental Protocol: Microwave-Assisted Synthesis of a 5-Substituted-3-Amino-1,2,4-Triazole
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating for this transformation, especially when using volatile carboxylic acids.[24]
Materials:
-
Aminoguanidine bicarbonate or hydrochloride
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Hydrochloric acid (HCl), if starting from the bicarbonate salt
-
Microwave reactor with sealed reaction vials
-
Ethanol for recrystallization
Procedure (adapted from[24]):
-
Reagent Preparation: If starting with aminoguanidine bicarbonate (1 eq.), it must first be converted to the hydrochloride salt in situ by adding an equimolar amount of HCl and stirring. If starting with aminoguanidine hydrochloride, this step is omitted.
-
Reaction Setup: In a microwave-safe sealed vial, combine aminoguanidine hydrochloride (1 eq.) and the desired carboxylic acid (1.5-2 eq.). If the acid is a solid, a minimal amount of a high-boiling solvent like isopropanol may be added.[24]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a high temperature (e.g., 150-180°C) for a short duration (e.g., 10-30 minutes). The optimal conditions will vary depending on the specific carboxylic acid used and should be determined empirically.
-
Work-up and Purification:
-
Allow the reaction vial to cool to room temperature.
-
Open the vial carefully. The crude product may be a solid or a viscous oil.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the synthesized triazole using standard analytical techniques (NMR, Mass Spectrometry, Melting Point).
Conclusion and Future Perspectives
Carbazamidine monohydrochloride, or aminoguanidine, stands as a testament to how a compound's journey in one field can open up valuable avenues in another. Though its clinical aspirations were not realized, its legacy in the research laboratory is secure. As a selective iNOS inhibitor, it provides a crucial tool for dissecting the complex role of nitric oxide in inflammation and disease. As an AGE inhibitor, it remains a benchmark compound for studying the mechanisms of glycation and developing new therapeutic strategies for diabetic complications.[1][19] Finally, its utility as a synthetic precursor continues to facilitate the creation of novel heterocyclic molecules for a wide range of applications. Understanding the mechanisms and protocols detailed in this guide will enable researchers to effectively apply this versatile molecule to advance their scientific inquiries.
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